molecular formula C11H15NO B071441 (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 177017-68-4

(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B071441
M. Wt: 177.24 g/mol
InChI Key: WASIYUSITZITPW-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine" has been reported through multiple step processes. For instance, an alternative synthesis of dopaminergic 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, which is structurally related, was achieved from 2-naphthoic acid through a sequence involving bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, yielding the biologically active compound as hydrogen chloride salt (Öztaşkın, Göksu, & SeÇen, 2011).

Molecular Structure Analysis

Detailed studies on the molecular structure, including HF and B3LYP/6-311++G(d,p) comparative studies, have provided insights into the vibrational analysis of the compound. These studies include comprehensive FT-IR and FT-Raman spectra analyses, alongside molecular electrostatic potential (MESP), non-linear optical (NLO) properties, UV-VIS, HOMO-LUMO, and NMR spectroscopic investigations. Such analyses offer profound insights into the vibrational assignments and conformational stability of the compound (Arivazhagan, Kavitha, & Subhasini, 2014).

Chemical Reactions and Properties

Chemical reactions involving (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and its derivatives include a wide range of synthetic procedures that yield various biologically active and structurally diverse compounds. For example, a chemoenzymatic synthesis approach has been utilized for the production of (2R)-2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, showcasing the versatility and adaptability of this chemical framework in synthesizing receptor agonists and other significant derivatives (Orsini, Sello, Travaini, & Gennaro, 2002).

Scientific Research Applications

Chemical Composition and Biological Activity

The chemical composition of secondary metabolites and their biological activities in various plants, including those related to (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, have been extensively studied. Extracts from plants such as Impatiens balsamina exhibit a range of biological activities, including antiallergic, antihypotensive, antitumor, antinociceptive, antioxidant, antirheumatoid, antimicrobial, and antifungal activities. These plants contain secondary metabolites like peptides, naphthoquinones (including 2-methoxy-1,4-naphthoquinone closely related to the compound of interest), polysaccharides, saponins, flavanoids, polyphenols, and tetrahydronaphthalene derivatives. Research highlights the potential of these compounds in neuroprotection and as a basis for developing new drugs due to their broad spectrum of biological activities (Zolotykh et al., 2022).

Potential in Drug Development

The compound's structural relatives, specifically tetrahydronaphthalene derivatives, show promise in drug development, particularly for neuropsychiatric disorders. For example, dopamine D2 receptor ligands, which share a pharmacophore with high affinity to the D2 receptor, have been explored for their therapeutic potential in treating schizophrenia, Parkinson's disease, depression, and anxiety. These studies reveal the critical structural elements necessary for high D2 receptor affinity, highlighting the relevance of such compounds in medicinal chemistry (Jůza et al., 2022).

Advanced Oxidation Processes

In environmental science, advanced oxidation processes (AOPs) have been employed to degrade nitrogen-containing hazardous compounds, including aromatic and aliphatic amines. These processes effectively mineralize recalcitrant compounds, improving treatment schemes' efficacy. The research underscores the importance of developing technologies focused on the degradation of nitrogen-containing compounds, aligning with efforts to tackle pollution and environmental degradation (Bhat & Gogate, 2021).

NMR Spectroscopy in CO2 Capture

Nuclear Magnetic Resonance (NMR) spectroscopy has been applied to study CO2 absorption in aqueous amine solutions relevant for post-combustion CO2 capture, demonstrating the technique's utility in analyzing chemical interactions at the molecular level. This research provides insight into the technical aspects and applications of NMR in understanding the behavior of amine-CO2-H2O systems, contributing to the development of efficient CO2 capture technologies (Perinu et al., 2014).

properties

IUPAC Name

(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASIYUSITZITPW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C[C@@H](CC2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511280
Record name (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

CAS RN

177017-68-4
Record name (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-methoxy-2-tetralone (10.0 g; 56.7 mmol) dissolved in MeOH (400 mL) is added ammonium acetate (65 g; 0.84 mol) and the reaction was stirred for 30 min. at RT. To the reaction is then added sodium cyanoborohydride (17.8 g; 0.28 mol) and the reaction was refluxed for 1-2 h. The reaction is cooled, the solvent removed under reduced pressure, the residue diluted with EtOAc and 1N NaOH added to quench the reaction. The aqueous phase is separated and the organic phase washed with H2O, brine, dried over Na2SO4, filtered, and the solvent removed under reduced pressure to afford a crude residue which was purified by flash chromatography (SiO2) eluting with CH2Cl2/MeOH:NH4OH (10%) to provide 5.0 g (50%) of 6-methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine as a dark oil. To a solution of titled compound in ether (100 mL) cooled to 0° C. is bubbled HCl (g) until the solution is saturated.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three
Name
Yield
10%

Synthesis routes and methods II

Procedure details

6.0 g (30 mmol) of 2-azido-6-methoxytetralin 15 ml of TMF were added dropwise in the course of 15 minutes at 0° C. to a suspension of 1.7 g (44 mmol) of lithium aluminum hydride in 70 ml of THF. The mixture was stirred for 30 minutes at room temperature and refluxed for 1 hour. After cooling to 0° C., excess alanate was destroyed with isopropanol, and the mixture was diluted with ether and washed with saturated tartrate and saturated NaCl solution. After the organic phase had been dried and concentrated, the resulting colorless oil was further employed directly. Yield 5.1 g (96% of theory).
Name
2-azido-6-methoxytetralin
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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